Bromophenol red sodium salt is a versatile pH indicator, changing color across a range of acidic and basic solutions. It transitions from yellow at a pH of 5.2 to purple at a pH of 6.8 []. This property makes it valuable in various research settings, including:
Bromophenol red sodium salt can be used to track protein binding in specific situations. For instance, it can be employed in protein-ligand binding assays, where it helps to identify the presence or absence of binding events based on changes in its spectral properties upon interaction with the protein [].
Bromophenol red sodium salt is a synthetic dye and pH indicator known for its distinct color change properties. It appears yellow in acidic solutions (pH below 6.0) and transitions to red as the pH increases towards neutral (around pH 6.0 to 7.0) and further to a purple hue in more alkaline conditions (above pH 7.0) . The compound's chemical formula is , and it is categorized under the class of phenolic compounds.
The mechanism of action of bromophenol red as a pH indicator relies on the interplay between its molecular structure and the surrounding pH. The presence of the conjugated double bond system allows the molecule to absorb light at specific wavelengths. As the pH changes, the protonation state of the molecule alters the electron distribution within the conjugated system, affecting the wavelengths of light absorbed. This change in light absorption translates to a visible shift in color, allowing researchers to estimate the solution's pH based on the observed color [].
Additionally, bromophenol red can interact with certain biomolecules, affecting their activity, such as inhibiting lysozyme activity against bacterial cell walls .
Bromophenol red sodium salt exhibits notable biological activity, particularly in microbiological applications. Its ability to inhibit lysozyme suggests potential uses in studying enzyme interactions and bacterial resistance mechanisms . Furthermore, it is utilized in various diagnostic tests due to its sensitivity to pH changes, which can indicate metabolic processes in biological samples.
The synthesis of bromophenol red sodium salt typically involves the following steps:
These methods can vary slightly based on specific laboratory protocols or desired purity levels.
Bromophenol red sodium salt has diverse applications across various fields:
Studies have demonstrated that bromophenol red sodium salt interacts with various biological molecules, particularly enzymes. Its binding affinity for lysozyme inhibits the enzyme's ability to degrade peptidoglycan in bacterial cell walls, making it a useful tool for investigating enzyme kinetics and microbial resistance . Other studies have explored its interactions with different proteins and nucleic acids, revealing its potential as a fluorescent probe in biochemical assays.
Bromophenol red sodium salt shares structural similarities with several other compounds used as pH indicators or dyes. Below is a comparison highlighting its uniqueness:
Compound Name | Color Change Range | Unique Features |
---|---|---|
Bromothymol blue | Yellow (pH < 6) to Blue (pH > 7.6) | Used primarily in titrations; less sensitive than bromophenol red |
Methyl orange | Red (pH < 3.1) to Yellow (pH > 4.4) | Strongly acidic indicator; not suitable for neutral solutions |
Phenolphthalein | Colorless (pH < 8.2) to Pink (pH > 10) | Primarily used in alkaline solutions; different color transition |
Universal indicator | Various colors across pH range | Broad spectrum; less specific than bromophenol red |
Bromophenol red sodium salt is unique due to its specific transition range and sensitivity around neutral pH levels, making it particularly valuable for applications requiring precise monitoring of physiological conditions .